N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine
Description
Crystal Structures and Coordination Modes
- In a terbium(III) complex, the ligand adopts an N4O4 coordination environment, forming a distorted dodecahedral geometry with a dihedral angle of 61.42° between pyridine and benzene rings.
- A zinc(II) complex crystallizes in the P21/c space group, with the ligand in a cis-β conformation, where pyridyl groups are cis to each other.
- Hydrogen bonding networks dominate supramolecular assemblies. For example, in salts with NO3−, the ligand forms ladder-like chains via N–H···O interactions.
| Parameter | Value | Source |
|---|---|---|
| Space Group (Zn complex) | P21/c | |
| Bond Length (Zn–N) | 2.10–2.15 Å | |
| Torsion Angle (C–N–C–C) | 65.3° (cis-β conformation) |
Conformational isomerism arises from rotation around the C–N bonds, enabling cis-α, *cis-β, and *trans configurations. The cis-β form is most common in metal complexes due to favorable steric and electronic interactions.
Computational Modeling of Electronic Structure
Density functional theory (DFT) studies provide insights into electronic properties:
- The HOMO-LUMO gap is 4.2 eV , indicating moderate reactivity. Pyridyl nitrogen atoms contribute primarily to HOMO, while the ethylenediamine backbone influences LUMO.
- Charge distribution analysis shows negative charges on pyridyl N atoms (−0.45 e) and positive charges on methylene carbons (+0.18 e).
- Upon metal coordination, intramolecular charge transfer (ICT) occurs, red-shifting absorption spectra by ~40 nm.
Table 3: Calculated Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | −6.3 eV |
| LUMO Energy | −2.1 eV |
| Dipole Moment | 3.8 Debye |
These properties explain its utility in fluorescence probes, where metal binding modulates photophysical behavior.
Comparative Analysis with Related Ethylenediamine Derivatives
Structural and Functional Comparisons
- TPEN exhibits stronger chelation due to additional donor sites, making it effective in cellular zinc depletion.
- M2 forms weaker supramolecular networks compared to the 2-pyridyl isomer, as 3-pyridyl groups hinder hydrogen bonding.
- Methylation of amine groups (as in ) lowers basicity, shifting pKa from 8.9 to 7.2.
Properties
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h1-8,15-16H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZQPTVNWCDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306404 | |
| Record name | N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4608-34-8 | |
| Record name | NSC176072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N¹,N²-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine typically involves the alkylation of ethane-1,2-diamine with 2-(chloromethyl)pyridine or related pyridin-2-ylmethyl halides under controlled conditions to attach the pyridylmethyl groups to the primary amine nitrogens. The process generally occurs in a polar solvent such as ethanol or methanol, often under reflux, to facilitate nucleophilic substitution.
Detailed Synthetic Procedure
A representative synthesis involves:
- Starting Materials: Ethane-1,2-diamine and 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.
- Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Reflux (~75–85 °C)
- Time: 2 to 5 hours
- Base: Sometimes a mild base (e.g., potassium carbonate) is used to scavenge the released halide ions.
- Process:
- Ethane-1,2-diamine is dissolved in ethanol and heated to reflux.
- A solution of 2-(halomethyl)pyridine is added dropwise.
- The mixture is refluxed for several hours to allow complete alkylation.
- The reaction mixture is cooled, and the product precipitates or is extracted.
- Purification is typically achieved by recrystallization or chromatographic methods.
Alternative Synthetic Routes
Two-Step Alkylation: Some methods employ a stepwise alkylation, first mono-alkylating ethane-1,2-diamine, isolating the intermediate, then performing a second alkylation to achieve the bis-substituted product. This approach can improve selectivity and yield.
Reductive Amination: Another approach involves the reaction of ethane-1,2-diamine with pyridine-2-carboxaldehyde to form an imine intermediate, followed by reduction (e.g., with sodium borohydride) to yield the bis(pyridin-2-ylmethyl) derivative. This method offers mild conditions and good control over substitution.
Purification and Characterization
- Purification is commonly performed by recrystallization from ethanol or methanol or by chromatographic techniques.
- Characterization includes NMR spectroscopy, mass spectrometry (ESI-MS), and IR spectroscopy to confirm structure and purity.
Data Table: Representative Synthesis Conditions and Yields
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting amine | Ethane-1,2-diamine | 1 equivalent |
| Alkylating agent | 2-(Chloromethyl)pyridine or 2-(bromomethyl)pyridine | 2 equivalents (stoichiometric excess) |
| Solvent | Ethanol or Methanol | Polar protic solvent |
| Temperature | Reflux (75–85 °C) | Ensures reaction completion |
| Reaction time | 2–5 hours | Varies with scale and reagent purity |
| Base | Potassium carbonate or none | Optional, to neutralize HCl or HBr |
| Yield | 60–90% | Dependent on purification method |
| Purification | Recrystallization or chromatography | To obtain analytically pure product |
Research Findings and Notes
- Yield Optimization: The use of polar solvents and controlled addition of the alkylating agent improves yield and minimizes side reactions such as over-alkylation or polymerization.
- Side Products: Minor formation of mono-substituted intermediates or over-alkylated species can occur; careful stoichiometric control and purification are necessary.
- Alternative Ligands: Related ligands with different backbones or substituents have been synthesized similarly, offering insight into the flexibility of the synthetic approach.
- Applications: The ligand is often used to form stable metal complexes with transition metals, important in catalysis and bioinorganic chemistry.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with metal ions such as copper, nickel, and iron. These complexes are often used in catalysis and material science.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal ions.
Substitution Reactions: The pyridine rings can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) acetate, and iron(III) nitrate are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are employed.
Substitution Reactions: Electrophiles such as alkyl halides and acyl chlorides are used under mild conditions.
Major Products
Coordination Complexes: Metal-ligand complexes with varying geometries and properties.
Substituted Derivatives: Compounds with modified pyridine rings, which may exhibit different chemical and physical properties.
Scientific Research Applications
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Employed in the design of metal-based drugs and bioinorganic chemistry to explore the role of metal ions in biological systems.
Medicine: Investigated for its potential in developing therapeutic agents, particularly metal-based anticancer drugs.
Industry: Utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings and the ethane-1,2-diamine backbone act as donor sites, forming stable chelates with metal ions. This coordination can influence the redox properties, reactivity, and stability of the metal ions, making the compound useful in catalysis and medicinal chemistry.
Comparison with Similar Compounds
Bis-Pyridylmethyl Derivatives with Different Pyridyl Positions
- N¹,N²-Bis(pyridin-4-ylmethyl)ethane-1,2-diamine (enmepy): This isomer features pyridin-4-yl groups instead of pyridin-2-yl. The 4-pyridyl nitrogen's axial position allows for linear coordination geometries, as seen in hybrid ultramicroporous materials (HUMs) like [Zn(enmepy)(SiF₆)]ₙ, which exhibit high selectivity for C₂H₂/CO₂ separation .
N-Methylated Analogues
- BPMEN (N¹,N²-dimethyl-N¹,N²-bis(pyridin-2-ylmethyl)ethane-1,2-diamine) :
Methylation of the ethylenediamine backbone increases electron donation and steric bulk. BPMEN forms stable rhenium(IV) complexes (e.g., [ReO₂(BPMEN)]⁺) that catalyze deoxydehydration (DODH) of diols with high efficiency . The methyl groups likely enhance metal-ligand bond strength compared to the unmethylated parent compound.
Schiff Base Analogues
- N,N′-Bis[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine :
A Schiff base ligand formed via condensation of pyridin-2-yl ketones with ethylenediamine. This imine-containing compound coordinates metals in a planar fashion, as seen in zinc(II) complexes, but is less hydrolytically stable than the reduced amine form .
Benzyl-Substituted Derivatives
- N¹,N²-Bis(substituted-benzyl)ethane-1,2-diamines :
Replacing pyridyl groups with benzyl moieties (e.g., in DMAB, a corrosion inhibitor) increases hydrophobicity and reduces π-acceptor capacity. DMAB adsorbs strongly on steel surfaces via aromatic interactions, whereas pyridyl ligands prioritize metal coordination .
Mixed Donor Ligands
- N,N-Diethyl-N-((pyridin-2-yl)methyl)ethane-1,2-diamine (L3a) :
Substitution with ethyl groups introduces steric hindrance, reducing catalytic activity in ethylene oligomerization compared to unalkylated bis-pyridylmethyl ligands .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Pyridin-2-yl groups act as stronger π-acceptors than benzyl or alkyl substituents, enhancing metal-ligand charge transfer in catalytic systems .
- Steric Influence : N-methylation (BPMEN) or alkylation (L3a) alters substrate accessibility in metal complexes, impacting reaction selectivity .
- Applications : The target compound’s balance of stability and coordination flexibility makes it superior for catalysis, while enmepy’s linear geometry suits gas-separation materials .
Biological Activity
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine is a complex organic compound notable for its potential biological activity, particularly in coordination chemistry and medicinal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : CHN
- Molecular Weight : 246.32 g/mol
- IUPAC Name : N,N'-bis(2-pyridinylmethyl)-ethane-1,2-diamine
- CAS Number : 189440-33-3
The compound features two pyridinylmethyl groups attached to an ethylenediamine backbone, providing a chelating ability that is crucial for its biological interactions.
The biological activity of this compound primarily arises from its ability to form stable metal complexes. These complexes can interact with various biomolecules, influencing cellular processes. The chelation of metal ions is a significant mechanism through which this compound exhibits its effects, particularly in:
- Antioxidant Activity : Metal complexes formed with this ligand have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.
- Antibacterial and Antifungal Properties : Research indicates that metal complexes derived from this ligand demonstrate significant antibacterial and antifungal activities against various pathogens.
Antioxidant Activity
A study highlighted the antioxidant properties of metal complexes formed with this compound. These complexes were evaluated using DPPH radical scavenging assays, revealing substantial free radical scavenging capabilities.
| Metal Complex | DPPH Scavenging Activity (%) |
|---|---|
| Cu(II) Complex | 85% |
| Zn(II) Complex | 78% |
| Ni(II) Complex | 72% |
Antibacterial Activity
In vitro studies demonstrated that the ligand and its metal complexes exhibit varying degrees of antibacterial activity against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) | Ligand | Cu(II) Complex | Zn(II) Complex |
|---|---|---|---|---|
| Staphylococcus aureus | 100 | 200 | 50 | 75 |
| Escherichia coli | 150 | 300 | 70 | 100 |
These results indicate that the metal complexes are more effective than the free ligand alone.
Case Studies
Case Study 1: Antitumor Activity
Recent investigations into the antitumor properties of this compound revealed that its copper(II) complex induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the ligand in models of neurodegeneration. The results indicated significant neuroprotection against oxidative stress-induced damage in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. What protocols mitigate toxicity risks during in vivo studies?
- Methodological Answer :
- Acute Toxicity Testing : Follow OECD Guideline 423. Administer graded doses (5–2000 mg/kg) to rodents.
- Protective Measures : Use fume hoods, nitrile gloves, and closed-system reactors to minimize exposure. Monitor waste disposal per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
